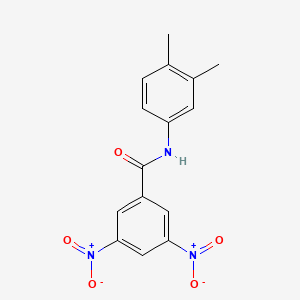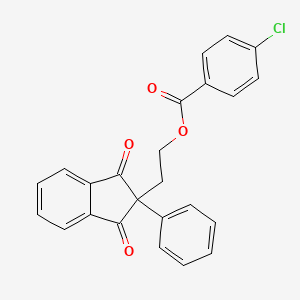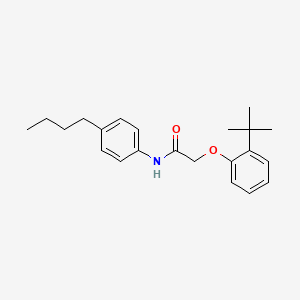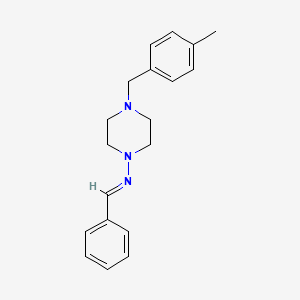
N-(Phenyl((4-toluidinocarbothioyl)amino)methylene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenyl((4-toluidinocarbothioyl)amino)methylene)benzenesulfonamide is a complex organic compound with the molecular formula C21H19N3O2S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenyl((4-toluidinocarbothioyl)amino)methylene)benzenesulfonamide typically involves the reaction of benzenesulfonamide derivatives with appropriate reagents under controlled conditions. One common method involves the intramolecular cyclization rearrangement reaction of a chloroacetamide derivative treated with ammonium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(Phenyl((4-toluidinocarbothioyl)amino)methylene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(Phenyl((4-toluidinocarbothioyl)amino)methylene)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Phenyl((4-toluidinocarbothioyl)amino)methylene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in tumor cells, leading to their apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(Phenyl-phenylamino-methylene)-benzenesulfonamide
- N-(Methylamino-phenyl-methylene)-benzenesulfonamide
- N-(Amino-phenyl-methylene)-benzenesulfonamide
Uniqueness
N-(Phenyl((4-toluidinocarbothioyl)amino)methylene)benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C21H19N3O2S2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C21H19N3O2S2/c1-16-12-14-18(15-13-16)22-21(27)23-20(17-8-4-2-5-9-17)24-28(25,26)19-10-6-3-7-11-19/h2-15H,1H3,(H2,22,23,24,27) |
InChI Key |
AQPLGRYVAWVUSY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,8-Dibromo-17-[4-(2,3-dimethylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11989921.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989944.png)




![3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11989967.png)
![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-ethyl-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B11989968.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione](/img/structure/B11989974.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11989976.png)

![1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine](/img/structure/B11990025.png)
